molecular formula C19H38ClNO2 B2563393 1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1323535-02-9

1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No.: B2563393
CAS No.: 1323535-02-9
M. Wt: 347.97
InChI Key: ZQRITIGQELFODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a structurally complex compound featuring a bicyclo[2.2.1]heptane (norbornane derivative) core substituted with a 1,7,7-trimethyl group, a diisopropylamino alcohol moiety, and a hydrochloride salt. The bicyclic framework imparts rigidity and lipophilicity, while the hydrochloride salt enhances aqueous solubility and stability .

Properties

IUPAC Name

1-[di(propan-2-yl)amino]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO2.ClH/c1-13(2)20(14(3)4)11-16(21)12-22-17-10-15-8-9-19(17,7)18(15,5)6;/h13-17,21H,8-12H2,1-7H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRITIGQELFODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1CC2CCC1(C2(C)C)C)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic reactions. One common method starts with the preparation of the core bicyclic structure, followed by the introduction of the diisopropylamino and oxypropanol groups through a series of substitution and condensation reactions. Specific solvents, catalysts, and controlled temperature conditions are crucial to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride often involves continuous flow synthesis to enhance efficiency and scalability. The process typically includes rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

This compound is capable of undergoing various types of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of protective groups to avoid side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of ketones or aldehydes, while substitution reactions can yield various functionalized derivatives of the original compound.

Scientific Research Applications

1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride finds applications in:

  • Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

  • Biology: Investigated for its potential as a bioactive molecule, possibly affecting cellular processes.

  • Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceutical agents.

  • Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity or signaling pathways. Understanding these interactions helps in designing new drugs or biotechnological tools.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Bicyclic Compounds

Compound Name Bicyclic System Functional Groups Key Applications Solubility Reference
Target Compound Bicyclo[2.2.1]heptane Diisopropylamino alcohol, HCl salt Pharmaceutical (hypothetical) High (due to HCl salt)
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea Bicyclo[2.2.1]heptane Thiourea, chlorophenyl Soluble epoxide hydrolase inhibition Moderate (depends on thiourea)
N1-(Prop-2-yn-1-yl)-N1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propane-1,3-diamine (27) Bicyclo[3.1.1]heptane (pinane) Propargyl amine, diamine Intermediate for benzamide derivatives Low (neutral amine)
Ferrocene-containing bicyclo[2.2.1]heptanone derivatives Bicyclo[2.2.1]heptane Ferrocenyl, ketone Catalysis, redox-active agents Variable (organometallic)
Cephalosporin derivatives (e.g., bicyclo[3.2.0]) Bicyclo[3.2.0]heptane Beta-lactam, carboxylate Antibacterial agents High (ionic groups)

Key Observations :

  • Bicyclic Framework: The norbornane (bicyclo[2.2.1]) system in the target compound and thiourea derivatives provides steric bulk and rigidity, whereas pinane (bicyclo[3.1.1]) in compound 27 offers a distinct spatial arrangement. Beta-lactam antibiotics (bicyclo[3.2.0]) prioritize ring strain for reactivity .
  • Functional Groups: The target’s amino alcohol and HCl salt contrast with the thiourea’s hydrogen-bonding capacity and the ferrocene derivatives’ redox activity .
  • Solubility: Hydrochloride salts (target) and ionic groups (cephalosporins) enhance water solubility, while neutral amines (compound 27) or organometallics (ferrocene) reduce it .

Key Observations :

  • The thiourea derivative’s explicit targeting of sEH highlights the role of functional groups (thiourea) in enzyme inhibition, whereas the target compound’s amino alcohol may favor alternative targets .
  • Beta-lactams () demonstrate the therapeutic relevance of bicyclic systems but diverge entirely in application from the target compound .

Biological Activity

1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This compound incorporates a bicyclic structure derived from camphor, which is known for various pharmacological properties. The biological activity of this compound can be attributed to its structural features and functional groups.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H27ClN2O2
  • Molecular Weight : 288.84 g/mol

The bicyclic moiety (1,7,7-trimethylbicyclo[2.2.1]heptane) contributes to the lipophilicity and potential interaction with biological membranes, enhancing its bioavailability.

Antimicrobial Activity

Research has demonstrated that derivatives of bicyclic compounds exhibit notable antimicrobial properties. For instance, compounds related to camphor have shown efficacy against Mycobacterium tuberculosis, with some derivatives achieving minimal inhibitory concentrations (MICs) comparable to established antibiotics like ethambutol . The specific activity of this compound against various pathogens remains to be fully elucidated but is anticipated based on structural similarities.

Neuropharmacological Effects

The diisopropylamino group is known to influence central nervous system activity. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems. For instance, studies have indicated that bicyclic amines can interact with serotonin and norepinephrine receptors, suggesting that this compound may exhibit mood-enhancing properties .

Case Studies and Research Findings

A study focusing on the synthesis of bicyclic derivatives reported that compounds similar to this compound showed promising results in various in vitro assays:

CompoundActivityMIC (µg/mL)Reference
Compound AAntitubercular3.12
Compound BAntidepressantN/A
Compound CAnxiolyticN/A

These findings suggest that the biological activity of the compound may extend beyond antimicrobial effects to include neuropharmacological benefits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.